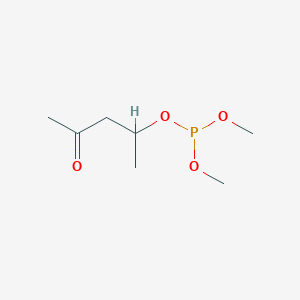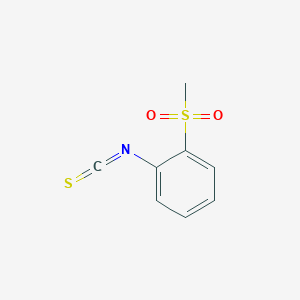![molecular formula C20H22N6O6S2 B14274580 3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) CAS No. 138249-21-5](/img/structure/B14274580.png)
3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) is a complex organic compound characterized by its unique structure, which includes azido groups and sulfonyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl] Intermediate: This step involves the reaction of a suitable ethene derivative with azido and sulfonyl-containing reagents under controlled conditions.
Addition of Propan-1-ol Groups: The intermediate is then reacted with propan-1-ol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido groups can be reduced to amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling due to the presence of azido groups.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) depends on its interaction with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. The sulfonyl groups can interact with various biological molecules, potentially altering their function or activity.
Comparison with Similar Compounds
Similar Compounds
3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol): Similar in structure but lacks the azido and sulfonyl functionalities.
3,3’-{Ethane-1,2-diylbis[(2-sulfo-4,1-phenylene)diazene-2,1-diyl]}bis(5-amino-4-hydroxynaphthalene-2,7-disulfonic acid): Contains sulfonyl groups but different core structure.
Properties
CAS No. |
138249-21-5 |
|---|---|
Molecular Formula |
C20H22N6O6S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3-[5-azido-2-[2-[4-azido-2-(3-hydroxypropylsulfonyl)phenyl]ethenyl]phenyl]sulfonylpropan-1-ol |
InChI |
InChI=1S/C20H22N6O6S2/c21-25-23-17-7-5-15(19(13-17)33(29,30)11-1-9-27)3-4-16-6-8-18(24-26-22)14-20(16)34(31,32)12-2-10-28/h3-8,13-14,27-28H,1-2,9-12H2 |
InChI Key |
HAJORPIFQMAMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)CCCO)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


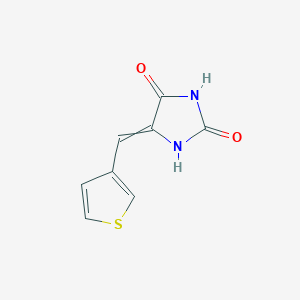


![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
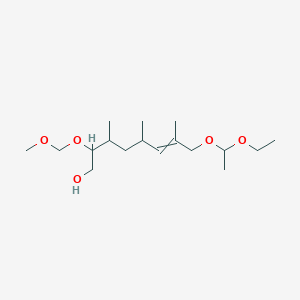
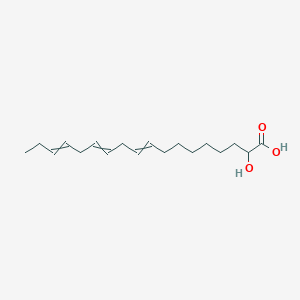
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


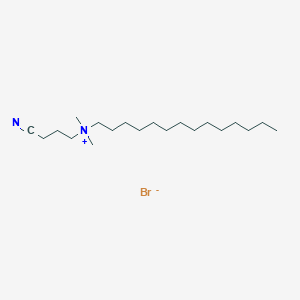
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
